An In-depth Technical Guide to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a key organic intermediate, offers significant potential in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structural features as a C3 building block, possessing both a nucleophilic enolate and an ester functional group, make it a versatile reagent in carbon-carbon bond formation and subsequent molecular elaborations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its applications in the field of drug discovery and development.
Core Molecular and Physical Properties
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium salt of the enol form of ethyl 3-oxopropanoate (ethyl formylacetate). The (E)-isomer is generally the more stable and commonly referenced form.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₇NaO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 138.10 g/mol | [1][3][4][6] |
| IUPAC Name | sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate | [1] |
| CAS Number | 58986-28-0 | [2][3][4][5][6] |
| Physical Form | Solid | [7] |
Synthesis Protocol: A Validated Approach
The synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is typically achieved through the base-mediated condensation of an appropriate formate ester with an acetate ester. A robust and scalable method involves the reaction of ethyl formate with ethyl acetate using a strong base like sodium ethoxide. This reaction is a variation of the Claisen condensation.
Experimental Workflow: Synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
Caption: Workflow for the synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve clean sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve) under a nitrogen atmosphere. The reaction is exothermic and should be cooled as needed. The resulting solution of sodium ethoxide is used in the next step.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and ethyl formate (1.2 eq) dropwise at a temperature maintained between 0 and 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, the precipitated sodium salt is collected by filtration under a blanket of nitrogen. The solid is then washed with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Storage: The resulting white to off-white solid is dried under vacuum to yield pure Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. The product is hygroscopic and should be stored in a desiccator under an inert atmosphere.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is expected to show signals corresponding to the ethyl group and the vinylic protons. The enolate structure results in distinct chemical shifts for the protons on the double bond.
-
-CH₃ (ethyl group): A triplet around δ 1.2-1.3 ppm.
-
-OCH₂- (ethyl group): A quartet around δ 3.9-4.1 ppm.
-
=CH- (vinylic protons): Two doublets in the region of δ 5.0-8.5 ppm, with the exact shifts and coupling constants depending on the geometry (E/Z) and the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides evidence for the carbon framework of the molecule.[4]
-
-CH₃ (ethyl group): A signal around δ 14-15 ppm.
-
-OCH₂- (ethyl group): A signal around δ 58-60 ppm.
-
=CH- (vinylic carbons): Two signals in the vinylic region, typically between δ 90-150 ppm.
-
C=O (ester carbonyl): A signal in the downfield region, expected around δ 165-175 ppm.
FTIR Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch (ester): A strong absorption band in the region of 1650-1700 cm⁻¹.
-
C=C Stretch (alkene): An absorption band around 1600-1640 cm⁻¹.
-
C-O Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Applications in Drug Discovery and Development
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as a valuable synthon in medicinal chemistry for the construction of various heterocyclic and carbocyclic scaffolds found in many drug molecules.
Role as a Nucleophilic Building Block
The enolate is a soft nucleophile and readily participates in Michael additions to α,β-unsaturated carbonyl compounds, a key reaction for forming new carbon-carbon bonds. This reactivity is fundamental in the synthesis of more complex molecular frameworks.
Synthesis of Heterocycles
This compound is a precursor for the synthesis of a variety of heterocycles, including pyrimidines, pyrazoles, and isoxazoles, which are privileged structures in medicinal chemistry. For instance, condensation with ureas or thioureas can lead to the formation of pyrimidine rings, which are core components of numerous therapeutic agents.
Logical Flow of Application in Drug Synthesis
Caption: Synthetic utility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in drug discovery.
The versatility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate makes it an important intermediate for pharmaceutical companies involved in the development of new chemical entities. Its ability to introduce a three-carbon unit with latent functionality allows for the efficient construction of molecular complexity, ultimately accelerating the drug discovery process.
Conclusion
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a fundamental building block in organic synthesis with significant applications in the pharmaceutical industry. A thorough understanding of its properties, a reliable synthesis protocol, and a comprehensive spectroscopic characterization are essential for its effective utilization in the development of novel therapeutics. This guide provides the core knowledge required by researchers and drug development professionals to leverage the synthetic potential of this versatile reagent.
References
-
PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl ethylmalonate. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved February 15, 2026, from [Link]
-
Vaia. (n.d.). Problem 49 The enolate derived from diethyl.... Retrieved February 15, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 3. Write a mechanism for the addition of diethyl malonate to mesityl oxide i.. [askfilo.com]
- 4. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate 97% | CAS: 58986-28-0 | AChemBlock [achemblock.com]
- 6. 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt | C5H7NaO3 | CID 23678224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]
